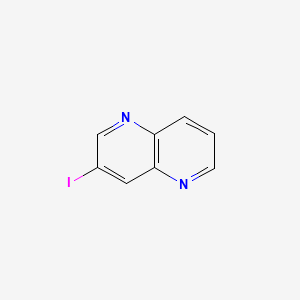

3-Iodo-1,5-naphthyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-iodo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPCQENHSMQOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)I)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678399 | |

| Record name | 3-Iodo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-28-1 | |

| Record name | 3-Iodo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 1,5 Naphthyridine Cores and Targeted Iodination to 3 Iodo 1,5 Naphthyridine

Classical and Contemporary Methodologies for 1,5-Naphthyridine (B1222797) Core Construction

The construction of the fundamental 1,5-naphthyridine ring system can be achieved through several established and modern synthetic strategies. These methods typically involve the formation of the second pyridine (B92270) ring onto a pre-existing pyridine substrate.

Cyclization-Based Syntheses (e.g., Skraup-type Reactions, Friedländer Synthesis)

Cyclization reactions are the cornerstone of naphthyridine synthesis, with the Skraup and Friedländer syntheses being the most classical and widely employed methods. nih.govmdpi.comnih.govencyclopedia.pub

The Skraup reaction involves the synthesis of the 1,5-naphthyridine core by reacting a 3-aminopyridine (B143674) derivative with glycerol, typically in the presence of an acid catalyst and an oxidizing agent. nih.govsmolecule.com The reaction proceeds through the formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and dehydrogenation to yield the aromatic naphthyridine ring. nih.gov Modifications to the classical Skraup reaction have been developed to improve yields and reaction conditions. For instance, iodine has been used as an efficient and reusable catalyst in a dioxane/water mixture. nih.govsmolecule.com

The Friedländer synthesis provides a versatile route to substituted 1,5-naphthyridines by condensing a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position (such as 3-aminoquinaldehyde) with a compound containing a reactive α-methylene group (e.g., ketones, esters, nitriles). mdpi.comnih.govsmolecule.comacs.orgsmolecule.com This base- or acid-catalyzed condensation is followed by an intramolecular cyclization and dehydration to form the second pyridine ring. The flexibility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the newly formed ring, depending on the choice of the methylene-containing reagent. nih.gov

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Skraup Reaction | 3-aminopyridine, Glycerol | Iodine, dioxane/water | 1,5-Naphthyridine | nih.gov |

| Modified Skraup Synthesis | 2,6-dichloro-3-nitrobenzoic acid, 6-methoxy-3-pyridinamine | Heat (75°C), then H₂SO₄ (100°C) | 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one | nih.gov |

| Friedländer Synthesis | 3-aminoquinaldehyde, 2-acetylpyridine | NaOH, Ethanol | 2-(pyridin-2-yl)benzo[b] nih.govresearchgate.netnaphthyridine | mdpi.comnih.gov |

Cycloaddition Reactions (e.g., Aza-Diels-Alder, Povarov Reaction)

Cycloaddition reactions, particularly the aza-Diels-Alder reaction, offer a powerful and stereocontrolled method for constructing the 1,5-naphthyridine framework. nih.govencyclopedia.pub The Povarov reaction, a specific type of aza-Diels-Alder reaction, is particularly relevant. mdpi.commdpi.commdpi.com

In this approach, an imine, typically formed in situ from a 3-aminopyridine and an aldehyde, acts as the aza-diene. This species reacts with an alkene or alkyne (the dienophile) in a [4+2] cycloaddition manner. nih.govacs.org The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the imine towards cycloaddition. nih.govmdpi.com The initial product is a tetrahydro-1,5-naphthyridine derivative, which can be subsequently aromatized, often under the reaction conditions or through a separate oxidation step, to yield the final 1,5-naphthyridine product. nih.govmdpi.com This methodology allows for the construction of highly functionalized naphthyridines with good control over regioselectivity and stereoselectivity. nih.govmdpi.comnih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| Povarov Reaction | Imines (from 3-aminopyridines and aldehydes), Styrenes | Lewis Acid | Tetrahydro-1,5-naphthyridines (aromatized to 4-phenyl-1,5-naphthyridines) | nih.gov |

| Intramolecular Povarov Reaction | Aldimines from aromatic amines and unsaturated aldehydes | Boron trifluoride etherate | Tetrahydro-6H-quinolino[4,3-b] nih.govresearchgate.netnaphthyridines | mdpi.com |

| Aza-vinylogous Povarov Reaction | Aromatic amines, α-ketoaldehydes, α,β-unsaturated dimethylhydrazones | Mechanochemical (ball milling) | Functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines | mdpi.comnih.gov |

| [4+2] Cycloaddition | N-(3-pyridyl)aldimines, Alkynes | BF₃·Et₂O | 1,5-Naphthyridines | nih.govacs.org |

Vilsmeier-Haack Cyclization in Naphthyridine Synthesis

The Vilsmeier-Haack reaction provides a direct and efficient route for the synthesis of formylated naphthyridines. ijpcbs.com This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comekb.eg

For the synthesis of the 1,5-naphthyridine core, a suitable precursor such as N-(pyridin-3-yl) acetamide (B32628) undergoes an intramolecular cyclization reaction under Vilsmeier-Haack conditions. evitachem.comiau.ir The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the pyridine ring, followed by cyclization and subsequent elimination to yield a 2-chloro-1,5-naphthyridine-3-carbaldehyde. iau.ir This method is highly valuable as it installs a formyl group at the 3-position during the ring-forming step, providing a direct precursor for 3-iodo-1,5-naphthyridine or other 3-substituted derivatives. evitachem.com

Regioselective Iodination Strategies for the 3-Position of 1,5-Naphthyridine

Once the 1,5-naphthyridine core is constructed, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. This position is often less reactive than the C-2, C-4, C-6, or C-8 positions, making selective functionalization a challenge.

Direct Halogenation Protocols

Direct C-H iodination of the 1,5-naphthyridine core at the 3-position is challenging due to the electronic nature of the heterocyclic system, which typically directs electrophilic attack to other positions. However, specific strategies have been developed to achieve this transformation.

One effective method involves the use of a directing group. For instance, a MEM-protected (2-methoxyethoxymethyl) 1,5-naphthyridin-2-one can be regioselectively functionalized. uni-muenchen.de Treatment of this substrate with a strong zinc base (TMP₂Zn·2MgCl₂·2LiCl) leads to selective metalation (zincation) at the C-3 position, directed by the ortho-MEM group. Quenching the resulting organozinc intermediate with an electrophilic iodine source, such as molecular iodine (I₂), furnishes the 3-iodo-1,5-naphthyridin-2-one derivative exclusively. uni-muenchen.de

Radical-based C-H iodination protocols have also been developed for various nitrogen heterocycles. researchgate.net These methods can provide alternative regioselectivity compared to electrophilic substitutions. For quinolines, these reactions have shown selectivity for the C-3 position. researchgate.net While specific application to unsubstituted 1,5-naphthyridine is less documented, these protocols, often using reagents like N-iodosuccinimide (NIS) under radical-initiating conditions, represent a potential pathway for direct C-3 iodination. researchgate.net Another approach uses triiodoisocyanuric acid (TICA) as a mild and efficient reagent for the regioselective iodination of activated aromatic rings, which could potentially be adapted for specific 1,5-naphthyridine substrates. scielo.br

Halogen Dance Reactions and their Application to Iodo-Naphthyridine Systems

The "halogen dance" is a fascinating isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring upon treatment with a strong base. researchgate.netmdpi.com This reaction typically proceeds via a series of deprotonation and reprotonation steps, with the halogen moving to a thermodynamically more stable position. acs.org

In the context of naphthyridine systems, a halogen dance reaction has been observed on a functionalized 1,5-naphthyridine. researchgate.netmdpi.com Specifically, the metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine with a lithium base at a low temperature led to the formation of an initial C-7 lithiated intermediate. mdpi.com This intermediate then underwent a rapid halogen dance, migrating the iodine from the C-8 position to the C-7 position and resulting in a more stable C-8 lithiated species. mdpi.com While this reported example involves migration from C-8 to C-7, the principle could theoretically be applied to achieve a desired substitution pattern. For instance, if a 4-iodo-1,5-naphthyridine (B3242594) could be selectively synthesized, treatment with a suitable base might induce a halogen dance to the thermodynamically favored 3-position, although such a specific transformation for this compound has not been explicitly detailed in the reviewed literature. The feasibility of such a reaction would depend heavily on the relative acidities of the ring protons and the stability of the potential organometallic intermediates. beilstein-journals.org

Organometallic Approaches to Introduce Iodine at the 3-Position of 1,5-Naphthyridine

Organometallic chemistry offers powerful tools for the regioselective functionalization of heterocyclic compounds like 1,5-naphthyridine. Directed ortho-metalation (DoM) is a prominent strategy where a directing metalation group (DMG) guides the deprotonation of an adjacent position by a strong organometallic base, followed by quenching with an electrophile. rsc.org In the context of 1,5-naphthyridine, the nitrogen atoms in the rings can act as directing groups, facilitating deprotonation at specific positions.

The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMPZnCl·LiCl, has been instrumental in the regioselective metalation of the 1,5-naphthyridine scaffold. researchgate.netnih.gov These bases can deprotonate the naphthyridine ring at specific sites, creating a nucleophilic center that can react with an electrophile like iodine (I₂). For instance, the metalation of 4-substituted 1,5-naphthyridines at the C8-position has been successfully achieved using TMPMgCl·LiCl, followed by quenching with iodine to yield the corresponding 8-iodo derivative. uni-muenchen.de Similarly, zincation of a 1,5-naphthyridine derivative with TMPZnCl·LiCl, followed by reaction with iodine, has been shown to produce a 4,8-di-substituted product in good yield. uni-muenchen.de

While direct C3-iodination of the parent 1,5-naphthyridine via a directed metalation approach is not extensively documented in readily available literature, the principles of DoM suggest its feasibility. The regioselectivity of metalation is influenced by factors such as the choice of the organometallic base, the presence of substituents on the naphthyridine ring, and the reaction conditions. For example, the use of a bulky substituent at a neighboring position could sterically hinder deprotonation and direct the metalation to the C3 position. Subsequent trapping of the resulting organometallic intermediate with an iodine source would then yield the desired this compound.

A study on the functionalization of 4-bromobenzo[c] acs.orgmdpi.comnaphthyridine demonstrated the regioselective direct ring metalation at C-5 using TMPMgCl∙LiCl, followed by quenching with iodine to give the 5-iodo derivative in 71% yield, showcasing the utility of this approach for targeted iodination of naphthyridine systems. beilstein-journals.org

| Entry | Starting Material | Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |

| 1 | 4-substituted 1,5-naphthyridine | TMPMgCl·LiCl | I₂ | 4-substituted-8-iodo-1,5-naphthyridine | - | uni-muenchen.de |

| 2 | 4-substituted 1,5-naphthyridine | TMPZnCl·LiCl | I₂ | 4,8-disubstituted-1,5-naphthyridine | 71 | uni-muenchen.de |

| 3 | 4-bromobenzo[c] acs.orgmdpi.comnaphthyridine | TMPMgCl∙LiCl | I₂ | 4-bromo-5-iodobenzo[c] acs.orgmdpi.comnaphthyridine | 71 | beilstein-journals.org |

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound encompasses both the construction of the 1,5-naphthyridine core and the subsequent iodination step.

Sustainable approaches to the synthesis of the 1,5-naphthyridine scaffold often focus on the use of environmentally benign solvents, alternative energy sources, and catalyst efficiency. For instance, the use of water as a solvent for the Friedländer synthesis of 1,8-naphthyridines has been reported, offering a greener alternative to traditional organic solvents. mdpi.com Ionic liquids have also emerged as green reaction media for the synthesis of naphthyridine derivatives, providing advantages such as mild reaction conditions, high yields, and potential for recycling. researchgate.netacs.orgnih.govacs.orgtandfonline.com

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that can significantly reduce reaction times and improve yields. nih.govderpharmachemica.com The synthesis of various naphthyridine derivatives has been successfully achieved using microwave irradiation, often leading to cleaner reactions and simplified work-up procedures. rsc.orgnih.gov

For the iodination step, traditional methods often employ harsh reagents. Green iodination methods focus on the use of safer iodinating agents and more sustainable reaction conditions. The use of molecular iodine with a mild oxidant in an environmentally friendly solvent is a common strategy. acsgcipr.org Solvent-free iodination reactions, performed by mechanical grinding, have also been developed for heterocyclic compounds, offering a significant reduction in waste. mdpi.comnih.gov

While a specific green synthesis protocol for this compound is not prominently detailed in the literature, a sustainable route can be envisaged by combining these green principles. This would involve the synthesis of the 1,5-naphthyridine core using a method such as a microwave-assisted, water-based Friedländer reaction or a synthesis in an ionic liquid. The subsequent iodination at the 3-position could then be attempted using a green iodination protocol, for example, with molecular iodine and a suitable, environmentally benign oxidizing agent, potentially under microwave or solvent-free conditions.

| Green Chemistry Principle | Application in Naphthyridine Synthesis | Example/Reference |

| Use of Safer Solvents | Water as solvent for Friedländer synthesis of naphthyridines. | mdpi.com |

| Use of Renewable Feedstocks | Not directly addressed in the context of this compound synthesis. | |

| Design for Energy Efficiency | Microwave-assisted synthesis of naphthyridine derivatives. | derpharmachemica.comrsc.orgnih.gov |

| Use of Catalysis | Ionic liquids as catalysts and reaction media. | researchgate.netacs.orgnih.govacs.orgtandfonline.com |

| Prevention of Waste | One-pot synthesis procedures. | mdpi.comrsc.org |

| Atom Economy | High-yielding reactions with minimal byproducts. | mdpi.com |

Chemical Transformations and Functionalization of 3 Iodo 1,5 Naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Iodo-1,5-naphthyridine

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to low-valent transition metal complexes, initiating catalytic cycles that result in the formation of new carbon-carbon and carbon-nitrogen bonds. A multitude of well-established cross-coupling methodologies have been successfully applied to this substrate, providing access to a rich chemical space of substituted 1,5-naphthyridines.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

In a study by Mohammed and Ali, 2-iodo-1,5-naphthyridine (B12962786) was coupled with a variety of aromatic and heteroaromatic boronic acids in the presence of a palladium catalyst. nih.gov The reactions typically proceed in good to excellent yields, demonstrating the feasibility of functionalizing the iodo-1,5-naphthyridine core using this methodology. The general reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄, a base, and a suitable solvent.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-1,5-naphthyridine with Various Boronic Acids nih.gov

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-1,5-naphthyridine | 92 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-1,5-naphthyridine | 95 |

| 3 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-1,5-naphthyridine | 90 |

| 4 | 3-Thiopheneboronic acid | 2-(3-Thienyl)-1,5-naphthyridine | 88 |

| 5 | 2-Furylboronic acid | 2-(2-Furyl)-1,5-naphthyridine | 85 |

Reaction Conditions: 2-Iodo-1,5-naphthyridine (1 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 mmol), in a mixture of toluene, ethanol, and water at reflux.

It is anticipated that this compound would exhibit similar reactivity under these or optimized conditions, providing a straightforward route to a diverse range of 3-aryl- and 3-heteroaryl-1,5-naphthyridines.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles.

Although specific examples of the Buchwald-Hartwig amination of this compound are not extensively detailed in the available literature, the general principles of this reaction are well-established for aryl iodides. researchgate.net The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is often crucial for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners.

A study on the synthesis of fluorescent 3-amido-1,8-naphthalimides via Buchwald-Hartwig amidation highlights the utility of this reaction for introducing amino functionalities into heterocyclic systems. nih.gov The protocol successfully coupled a variety of amides, a lactam, and a carbamate (B1207046) to a bromo-naphthalimide derivative in good yields. nih.gov This suggests that this compound would be a suitable substrate for similar transformations.

Table 2: Illustrative Buchwald-Hartwig Amination of Aryl Iodides with Various Amines

| Entry | Aryl Iodide | Amine | Catalyst/Ligand | Base | Product |

| 1 | Iodobenzene | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 4-Phenylmorpholine |

| 2 | 4-Iodotoluene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | 4-Methyl-N-phenylaniline |

| 3 | 1-Iodonaphthalene | Pyrrolidine | PdCl₂(dppf) | K₃PO₄ | 1-(Naphthalen-1-yl)pyrrolidine |

These are representative conditions and the optimal conditions for this compound may vary.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. This reaction is highly valued for its mild reaction conditions and broad functional group tolerance.

While specific literature detailing the Sonogashira coupling of this compound is scarce, the general reactivity of aryl iodides in this transformation is well-documented. organic-chemistry.org The reaction of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by electrophilic cyclization to form 3-iodoindoles, showcases a successful application of the Sonogashira coupling to a related iodo-substituted nitrogen-containing heterocycle precursor. organic-chemistry.org

Table 3: Representative Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Entry | Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Diphenylacetylene |

| 2 | 4-Iodoanisole | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | 1-(4-Methoxyphenyl)hex-1-yne |

| 3 | 3-Iodopyridine | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | 3-((Trimethylsilyl)ethynyl)pyridine |

These are general conditions and would likely require optimization for this compound.

Stille Coupling and Other Organometallic Cross-Couplings

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex. nih.gov It is a versatile method for the formation of carbon-carbon bonds and is tolerant of a wide array of functional groups. nih.gov Although specific examples with this compound are not readily found, a review on the synthesis of 1,5-naphthyridines mentions the use of a Stille cross-coupling reaction in the synthesis of a 1,5-naphthyridine (B1222797) ring system, highlighting its applicability in this chemical space. nih.gov

The reaction of a chloronitropyridine with tributyl(1-ethoxyvinyl)tin, followed by several steps, ultimately leads to the formation of a 1,5-naphthyridine derivative. nih.gov This demonstrates the potential of Stille coupling for the functionalization of precursors to, and derivatives of, the 1,5-naphthyridine scaffold.

Table 4: General Stille Coupling Reaction Parameters

| Component | Examples |

| Aryl Halide | Aryl iodides, bromides, triflates |

| Organostannane | Aryl-, heteroaryl-, vinyl-, alkynyl-tributylstannanes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |

| Ligand (optional) | AsPh₃, P(o-tol)₃ |

| Solvent | Toluene, THF, DMF |

Other organometallic cross-coupling reactions, such as the Negishi coupling (organozinc reagents), are also expected to be applicable to this compound.

Cobalt-Catalyzed Cross-Couplings with Organometallic Reagents

In recent years, cobalt-catalyzed cross-coupling reactions have emerged as a more economical and sustainable alternative to palladium-catalyzed methods. mdpi.com These reactions have been shown to be effective for the coupling of various halogenated naphthyridines with organometallic reagents.

A study by Knochel and co-workers demonstrated the successful cobalt-catalyzed cross-coupling of 4-iodo-1,5-naphthyridine (B3242594) with a range of arylzinc reagents. mdpi.com The reactions proceeded in good to excellent yields under mild conditions. mdpi.com This work suggests that this compound would also be a competent substrate for such transformations.

Table 5: Cobalt-Catalyzed Cross-Coupling of 4-Iodo-1,5-naphthyridine with Arylzinc Reagents mdpi.com

| Entry | Arylzinc Reagent | Product | Yield (%) |

| 1 | p-MeOC₆H₄ZnCl | 4-(4-Methoxyphenyl)-1,5-naphthyridine | 80 |

| 2 | p-Me₂NC₆H₄ZnCl | 4-(4-(Dimethylamino)phenyl)-1,5-naphthyridine | 78 |

| 3 | p-NCC₆H₄ZnCl | 4-(1,5-Naphthyridin-4-yl)benzonitrile | 83 |

| 4 | 2-Thienylzinc chloride | 4-(Thiophen-2-yl)-1,5-naphthyridine | 73 |

Reaction Conditions: 4-Iodo-1,5-naphthyridine (1 mmol), arylzinc reagent (1.5 mmol), CoCl₂·2LiCl (5 mol%), in THF at 25 °C.

Nucleophilic Aromatic Substitution Reactions on this compound

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of aromatic and heteroaromatic systems. In these reactions, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. The presence of the two nitrogen atoms in the 1,5-naphthyridine ring system activates the ring towards nucleophilic attack, making SNAr reactions a viable synthetic strategy.

While the iodine atom is generally a good leaving group in transition metal-catalyzed reactions, its leaving group ability in SNAr reactions can be lower than that of other halogens like fluorine or chlorine, depending on the specific reaction conditions and the nature of the nucleophile.

Detailed studies on the nucleophilic aromatic substitution of this compound are not abundant in the surveyed literature. However, a review on the chemistry of 1,5-naphthyridines discusses the amination of halogenated 1,5-naphthyridine derivatives, which proceeds via an SNAr mechanism. organic-chemistry.org For example, the reaction of 4-chloro-1,5-naphthyridine (B1297630) with various amines leads to the corresponding 4-amino-1,5-naphthyridine derivatives. organic-chemistry.org It is plausible that this compound could undergo similar reactions, particularly with strong nucleophiles or under forcing conditions.

Table 6: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridines

| Entry | Halopyridine | Nucleophile | Conditions | Product |

| 1 | 2-Chloropyridine | Sodium methoxide | Methanol, reflux | 2-Methoxypyridine |

| 2 | 4-Fluoropyridine | Piperidine | DMSO, 100 °C | 4-(Piperidin-1-yl)pyridine |

| 3 | 2-Bromopyridine | Ammonia | High pressure, heat | 2-Aminopyridine |

Electrophilic Substitution Reactions on Activated this compound Derivatives

The 1,5-naphthyridine ring is generally considered an electron-deficient system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the reactivity of the ring can be enhanced by the introduction of activating groups or by the formation of N-oxide derivatives. Electrophilic substitution on the 1,5-naphthyridine core is generally challenging due to the deactivating effect of the two nitrogen atoms. nih.gov

Based on the general principles of electrophilic substitution on N-heterocyclic N-oxides, one could anticipate that nitration or halogenation of a this compound N-oxide would proceed at positions ortho or para to the N-oxide, with the precise regioselectivity also being influenced by the steric and electronic effects of the iodo group.

Other Reactivity Pathways Involving the Iodo Group (e.g., Reductive Dehalogenation, Oxidation)

The carbon-iodine bond in this compound is a key site for various chemical transformations, including reductive dehalogenation and oxidation of the iodine atom.

Reductive Dehalogenation:

Reductive dehalogenation, or deiodination, involves the removal of the iodine atom and its replacement with a hydrogen atom. This transformation can be achieved using various reducing agents and catalytic systems. While specific studies on the reductive dehalogenation of this compound are not extensively documented, general methods for the dehalogenation of iodo-substituted heterocycles are well-established.

A competing reaction in palladium-catalyzed cross-coupling reactions is hydrodehalogenation, which results in the replacement of the halide with a hydrogen atom. uvic.ca This process is often considered a side reaction but can be optimized to become the main reaction pathway.

| Catalyst/Reagent | Conditions | Product | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas, base (e.g., triethylamine) | 1,5-Naphthyridine | A common method for catalytic hydrogenation. |

| Formic Acid/Triethylamine | Palladium catalyst | 1,5-Naphthyridine | A convenient source of hydrogen. |

| Zinc Dust | Acetic Acid | 1,5-Naphthyridine | A classical method for the reduction of aryl halides. |

Oxidation:

The iodine atom in iodoarenes can be oxidized to higher oxidation states, forming hypervalent iodine compounds. These species are powerful oxidizing agents and can also serve as precursors for further functionalization. The oxidation of iodoarenes is a well-established field in organic chemistry. nih.gov The oxidation of this compound would likely lead to the formation of the corresponding iodosyl (B1239551) or iodyl derivatives, which could then be used in a variety of synthetic applications.

| Oxidizing Agent | Conditions | Product |

| Sodium periodate (B1199274) (NaIO₄) | Sulfuric acid | 3-Iodyl-1,5-naphthyridine |

| Peracetic acid | Acetic acid | 3-(Diacetoxyiodo)-1,5-naphthyridine |

| Dimethyldioxirane (DMDO) | Acetone | 3-Iodosyl-1,5-naphthyridine |

Derivatization at Non-Iodinated Positions of the 1,5-Naphthyridine Core Utilizing the 3-Iodo Substituent

The 3-iodo substituent can be strategically employed to direct the functionalization of other positions on the 1,5-naphthyridine ring. Two key strategies for achieving this are directed ortho-metalation (DoM) and halogen dance reactions.

Directed ortho-Metalation (DoM):

In a DoM reaction, a directing group guides the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org While the iodo group itself is not a classical directing group, the nitrogen atoms within the 1,5-naphthyridine ring can act as directing groups. The presence of the iodo group can influence the regioselectivity of the deprotonation. For instance, lithiation of an iodopyridine can be directed by the nitrogen atom. acs.org

Halogen Dance Reactions:

| Reaction Type | Reagents | Potential Outcome |

| Directed ortho-Metalation | n-BuLi, TMEDA, then Electrophile (E) | Functionalization at the C4 or C2 position. |

| Halogen Dance | Lithium diisopropylamide (LDA) | Isomerization to 4-iodo-1,5-naphthyridine. |

Formation of Metal Complexes with this compound as a Ligand

The 1,5-naphthyridine scaffold contains two nitrogen atoms that can act as donor atoms for coordination with metal ions. nih.gov Depending on the geometry of the ligand and the metal center, 1,5-naphthyridine derivatives can act as monodentate or bidentate bridging ligands. The presence of the iodo substituent at the 3-position can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

While there is extensive literature on the coordination chemistry of 1,5-naphthyridine and its derivatives, specific examples of metal complexes featuring this compound as a ligand are not well-documented in the available search results. However, it is reasonable to expect that this compound could form complexes with a variety of transition metals, such as palladium, copper, and platinum. materialsciencejournal.orgnih.govrsc.orgresearchgate.net

The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The characterization of these complexes would involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis to determine their structure and bonding.

| Metal Salt | Expected Coordination Mode | Potential Complex |

| Palladium(II) chloride | Monodentate or bridging bidentate | [Pd(this compound)₂Cl₂] |

| Copper(I) iodide | Bridging bidentate | [CuI(this compound)]n |

| Platinum(II) chloride | Monodentate or bridging bidentate | [Pt(this compound)₂Cl₂] |

Applications of 3 Iodo 1,5 Naphthyridine in the Development of Bioactive Molecules

The Role of 3-Iodo-1,5-naphthyridine as a Synthetic Intermediate for Pharmaceuticals and Agrochemicals

This compound serves as a crucial building block in the synthesis of a variety of organic compounds with potential therapeutic or agricultural applications. The presence of the iodine atom at the 3-position allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions enable the introduction of diverse substituents onto the 1,5-naphthyridine (B1222797) core, leading to the generation of large libraries of compounds for biological screening.

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of novel compounds with potential applications in drug discovery. For instance, it can be utilized in Suzuki coupling reactions with various boronic acids to furnish 3-aryl- or 3-heteroaryl-1,5-naphthyridine derivatives. This approach allows for the systematic exploration of the structure-activity relationships of these compounds, which is a fundamental aspect of modern drug design.

While the primary focus of research has been on pharmaceutical applications, the reactivity of this compound also makes it a valuable intermediate for the synthesis of novel agrochemicals. The 1,5-naphthyridine nucleus is a known toxophore in certain pesticides, and the ability to functionalize this core at the 3-position opens up avenues for the development of new and more effective crop protection agents.

Pharmacological Profiling of 1,5-Naphthyridine Derivatives Originating from this compound

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Consequently, derivatives of 1,5-naphthyridine have been investigated for a wide array of pharmacological activities. While direct synthetic routes from this compound to all the below-mentioned classes of bioactive molecules are not always explicitly detailed in the literature, the general importance of this intermediate is implied by the broad bioactivity of the resulting substituted 1,5-naphthyridines.

Derivatives of 1,5-naphthyridine have demonstrated significant potential as antimicrobial agents. The structural similarity of the 1,5-naphthyridine core to the quinoline (B57606) and quinolone scaffolds, which are present in many established antibacterial drugs, has driven research in this area.

Antimalarial Activity: The 1,5-naphthyridine nucleus has been explored as a bioisostere for the quinoline ring system found in many antimalarial drugs, such as chloroquine (B1663885) and primaquine (B1584692). Research has shown that certain 1,5-naphthyridine derivatives exhibit potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For example, a series of 1,5-naphthyridine analogues of the antimalarial drug primaquine were synthesized and showed promising activity. Although the specific use of this compound as a starting material for these analogues is not explicitly stated, its utility in constructing such derivatives is plausible through established synthetic methodologies.

Antiparasitic Activity: Beyond malaria, 1,5-naphthyridine derivatives have also been investigated for their activity against other parasites. For instance, a series of indeno nih.govnih.govnaphthyridines were synthesized and evaluated for their inhibitory activity against Leishmania infantum topoisomerase IB, a key enzyme for the parasite's survival. Several of these compounds displayed potent and selective inhibition of the leishmanial enzyme over the human counterpart, and exhibited significant antileishmanial activity against both promastigote and amastigote forms of the parasite.

The following table summarizes the antimicrobial activities of selected 1,5-naphthyridine derivatives.

| Compound Class | Target Organism/Enzyme | Activity |

| Primaquine Analogues | Plasmodium falciparum | Potent in vitro antimalarial activity |

| Indeno nih.govnih.govnaphthyridines | Leishmania infantum topoisomerase IB | Selective inhibition and antileishmanial activity |

The 1,5-naphthyridine scaffold is a common feature in a number of compounds with demonstrated anticancer and antitumor properties. These derivatives often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

The functionalization of the 1,5-naphthyridine core, which can be facilitated by intermediates like this compound, allows for the fine-tuning of their biological activity and selectivity. For example, the synthesis of novel 1,5-naphthyridine derivatives via Suzuki cross-coupling reactions has been reported, with the resulting compounds being evaluated for their potential as anticancer agents.

Kinase Inhibition: Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of various protein kinases that are implicated in cancer progression. For example, compounds incorporating the 1,5-naphthyridine core have been developed as inhibitors of TGF-β type I receptor (ALK5), a key signaling molecule in many cancers.

Topoisomerase Inhibition: Some 1,5-naphthyridine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells. By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA damage and ultimately cell death.

The table below presents examples of anticancer and antitumor activities of 1,5-naphthyridine derivatives.

| Compound Class | Mechanism of Action | Target Cancer Cell Lines |

| 3-Aryl-1,5-naphthyridines | Potential kinase or topoisomerase inhibition | Various human cancer cell lines |

| ALK5 Inhibitors | Inhibition of TGF-β type I receptor kinase | Not specified |

Certain naturally occurring and synthetic 1,5-naphthyridine derivatives have been found to possess anti-inflammatory and immunomodulatory properties. These compounds can modulate the production of pro-inflammatory mediators and cytokines, suggesting their potential in the treatment of inflammatory and autoimmune diseases.

For instance, canthin-6-one, a naturally occurring alkaloid with a 1,5-naphthyridine core, has been shown to reduce the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-12p70 in experimental models of colitis. drugbank.com While not directly synthesized from this compound, this highlights the potential of the 1,5-naphthyridine scaffold in the development of anti-inflammatory agents. The ability to introduce various functional groups onto the 1,5-naphthyridine ring system using intermediates like this compound could lead to the discovery of novel and more potent anti-inflammatory compounds.

The 1,5-naphthyridine scaffold has been incorporated into molecules with antiviral activity, including activity against the Human Immunodeficiency Virus (HIV). For example, 1-methoxycanthin-6-one, a naturally occurring 1,5-naphthyridine alkaloid, has demonstrated anti-HIV activity. The development of synthetic 1,5-naphthyridine derivatives as antiviral agents is an active area of research. The strategic functionalization of the 1,5-naphthyridine core, potentially through intermediates like this compound, is a key strategy in the design of new antiviral drugs.

Derivatives of 1,5-naphthyridine have shown promise as modulators of various targets within the central nervous system, suggesting their potential for the treatment of a range of neurological and psychiatric disorders.

Antidepressant Activity: The 1,5-naphthyridine scaffold has been utilized in the design of compounds with potential antidepressant effects. For example, certain 1,5-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated as 5-HT3 receptor antagonists, a class of compounds known to have antidepressant-like activity.

Alzheimer's Disease Relevance: The multifactorial nature of Alzheimer's disease has led to the exploration of multi-target-directed ligands. The 1,5-naphthyridine scaffold, with its ability to be readily functionalized, presents an attractive framework for the development of such compounds. Research in this area is ongoing, with a focus on designing 1,5-naphthyridine derivatives that can modulate key pathological pathways in Alzheimer's disease.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations on this compound Analogues

The development of potent bioactive molecules from the 1,5-naphthyridine scaffold has been heavily guided by Structure-Activity Relationship (SAR) studies. These investigations systematically modify the structure of the lead compound to determine which chemical features are essential for biological activity.

For the 1,5-naphthyridine-based NBTIs, extensive SAR studies have been conducted. nih.govnih.gov Research has shown that substitutions on the 1,5-naphthyridine ring, which serves as the "left-hand motif" of the inhibitor, are critical for potency and spectrum of activity. nih.gov

Key SAR findings include:

Substitutions at the C-2 and C-7 positions are the most tolerated and have the greatest impact on antibacterial activity. nih.gov

An alkoxy group (e.g., methoxy) or a cyano (CN) group at the C-2 position is often preferred for optimal activity. nih.gov

A halogen (e.g., chlorine, bromine) or a hydroxyl group at the C-7 position appears to be beneficial. nih.gov

Substitutions at the C-3, C-4, or C-6 positions generally have a detrimental effect on antibacterial potency. nih.gov

These findings suggest that a narrow range of electronic and steric properties at specific positions on the 1,5-naphthyridine ring is required to achieve optimal interaction with the target enzymes, DNA gyrase and topoisomerase IV. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Substitutions on the 1,5-Naphthyridine Ring of NBTIs

| Position on Ring | Favorable Substituents | Effect | Reference |

|---|---|---|---|

| C-2 | Methoxy (–OCH3), Cyano (–CN) | Optimal antibacterial activity | nih.gov |

| C-7 | Halogen (–Cl, –Br), Hydroxyl (–OH) | Preferred for activity and spectrum | nih.gov |

| C-3, C-4, C-6 | Most substitutions | Generally detrimental to activity | nih.gov |

Mechanisms of Action Elucidation for Biologically Active Derivatives of this compound

Understanding the mechanism of action is critical for drug development. For the antibacterial derivatives of 1,5-naphthyridine, the mechanism has been well-characterized. As NBTIs, they function by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov

The mechanism proceeds as follows:

Binding: The inhibitor binds to a transient, non-covalent complex formed between the topoisomerase enzyme and the bacterial DNA. nih.gov This binding site is distinct from that of quinolone antibiotics. nih.gov

Stabilization of the Cleavage Complex: Type II topoisomerases function by creating temporary double-strand breaks in DNA to manage its topology. The NBTI stabilizes this "cleavage complex," where the DNA is broken and covalently linked to the enzyme. researchgate.net

Inhibition of DNA Ligation: By stabilizing this intermediate state, the inhibitor prevents the enzyme from re-ligating the DNA strands. researchgate.net

Generation of DNA Breaks: This stalled complex acts as a roadblock to DNA replication and transcription machinery, leading to the accumulation of permanent, lethal double-stranded DNA breaks and subsequent bacterial cell death. nih.govresearchgate.net

This mechanism, distinct from other antibiotic classes, makes 1,5-naphthyridine derivatives promising candidates for combating drug-resistant bacterial infections. nih.gov

Computational and Theoretical Chemical Investigations of 3 Iodo 1,5 Naphthyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of 3-iodo-1,5-naphthyridine. wikipedia.org DFT methods allow for the determination of various molecular properties by modeling the electron density. wikipedia.org

The introduction of an iodine atom at the 3-position of the 1,5-naphthyridine (B1222797) scaffold significantly influences its electronic properties. DFT calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are fundamental in predicting the molecule's reactivity, stability, and potential applications in areas like organic electronics. For instance, a low LUMO energy can indicate suitability as an electron-transport material.

Theoretical studies on related 1,5-naphthyridine systems have utilized DFT to understand their fluorescence behavior and potential as organic light-emitting diodes (OLEDs). mdpi.com For example, calculations on 4,8-substituted 1,5-naphthyridines have shown that the HOMO and LUMO energy levels can be tuned by the nature of the substituents, impacting their opto-electrical properties. scispace.com While specific DFT data for this compound is not extensively detailed in the provided results, the principles from related systems are directly applicable.

Table 1: Calculated Electronic Properties of Representative 1,5-Naphthyridine Derivatives using DFT

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding |

| 4,8-substituted 1,5-naphthyridines | -5.33 to -6.84 | -2.39 to -2.19 | Varies | Suitable as electron-transport and hole-injecting materials. scispace.com |

| 1,5-Naphthyridine-2,6-diol | --- | --- | --- | N-H interactions are strong enough to induce proton transfer. mdpi.com |

| 2,6-Dichloro-1,5-naphthyridine | --- | -2.8 | --- | Low LUMO energy suggests utility as an electron-transport layer. |

Note: Data is based on theoretical calculations for related 1,5-naphthyridine systems and illustrates the type of insights gained from DFT.

Mechanistic Studies of Chemical Reactions Involving this compound

Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. The iodine atom at the 3-position serves as a versatile handle for various transformations, including cross-coupling reactions and nucleophilic substitutions. digitallibrary.co.in

Theoretical and experimental investigations into the synthesis of 1,5-naphthyridine derivatives have suggested stepwise mechanisms for cycloaddition reactions. mdpi.comnih.gov For instance, the reaction between N-(3-pyridyl)aldimines and alkynes, catalyzed by a Lewis acid, is proposed to proceed through a stepwise [4+2]-cycloaddition mechanism. mdpi.comnih.gov

Furthermore, the reactivity of the 1,5-naphthyridine core can be understood through computational modeling. The reactivity pattern shows similarities to quinolines, with susceptibility to electrophilic and nucleophilic attack. nih.gov DFT and other computational approaches can model transition states and reaction intermediates, providing a detailed picture of the reaction pathways. For example, in the context of cobalt-catalyzed cross-coupling reactions, computational studies could help to understand the role of the catalyst and ligands in facilitating the reaction of halogenated naphthyridines with organometallic reagents. acs.org

While specific mechanistic studies focused solely on this compound are not detailed in the provided results, the general principles of reaction mechanisms for halogenated naphthyridines are well-established through a combination of experimental and computational work. mdpi.comuni-muenchen.de

Molecular Modeling and Simulation Studies for Biological Interactions (e.g., Molecular Docking, Molecular Dynamics)

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in understanding the potential biological activity of this compound derivatives. These methods predict how a molecule might bind to a biological target, such as an enzyme or receptor, which is the first step in drug discovery. nih.gov

Molecular docking studies involve placing a ligand (the naphthyridine derivative) into the binding site of a protein and scoring the interaction. This can help to identify potential biological targets and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. For example, docking studies on various naphthyridine derivatives have been used to investigate their potential as DNA gyrase inhibitors, anticancer agents, and antimicrobial agents. mdpi.comresearchgate.netekb.eg

Molecular dynamics simulations provide a more dynamic picture of the binding process, showing how the ligand and protein move and interact over time. MD simulations have been used to study the binding of naphthyridine derivatives to targets like the human serotonin (B10506) transporter, providing insights into their potential as drugs. acs.org

Although specific molecular docking or MD simulation studies for this compound were not found in the search results, the utility of these techniques for the broader class of naphthyridines is well-documented. The presence of the iodine atom in this compound could lead to specific halogen bonding interactions with biological targets, a feature that can be effectively studied using these computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Predictive Biological Activity Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds. Cheminformatics involves the use of computational methods to analyze and manage chemical data, often in conjunction with QSAR. molinspiration.com

For naphthyridine derivatives, QSAR models have been developed to predict their activity against various targets, including HIV-1 integrase. researchgate.net These models use a variety of molecular descriptors, which are numerical representations of the chemical structure, to build the predictive model. The results of these studies can provide valuable information about the structural features that are important for biological activity. researchgate.net

While specific QSAR studies on this compound were not identified, the general approach is highly applicable. A QSAR study on a series of this compound derivatives with varying substituents could help to identify the key structural features that influence their biological activity, thereby guiding the design of more potent compounds. The development of such models would be a valuable step in the exploration of the therapeutic potential of this class of compounds.

Conclusions and Future Research Trajectories for 3 Iodo 1,5 Naphthyridine

Summary of Key Advances in 3-Iodo-1,5-naphthyridine Chemistry

The primary value of this compound in synthetic chemistry lies in its role as a versatile intermediate. lookchem.com The carbon-iodine bond is a key functional group that allows for a variety of subsequent chemical transformations.

Key advances have been centered on its utility in cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This is crucial for building more complex molecular architectures. For instance, cobalt-catalyzed cross-coupling reactions have been successfully employed to react iodo-substituted naphthyridines with various organozinc reagents, demonstrating a robust method for creating functionalized naphthyridines. acs.org

Furthermore, this compound is instrumental in sequential functionalization strategies. It can be prepared through deprotometalation-iodolysis sequences, which then allows for subsequent reactions like amination to produce diverse 4-amino substituted 1,5-naphthyridines. nih.govresearchgate.net This step-wise approach provides precise control over the substitution pattern on the naphthyridine scaffold. The compound's ability to participate in reactions such as halogenation, cross-coupling, and nucleophilic substitution makes it a valuable asset in both medicinal and chemical research. lookchem.com

| Reaction Type | Description | Significance | Reference(s) |

| Cross-Coupling Reactions | Cobalt-catalyzed reactions with arylzinc reagents to form new C-C bonds. | Efficient method for creating polyfunctional arylated naphthyridines. | acs.org |

| Nucleophilic Substitution | The iodine atom can be replaced by various nucleophiles. | Allows for the introduction of diverse functional groups. | lookchem.com |

| Deprotometalation-Iodolysis | Used to introduce the iodo group, which then acts as a handle for further functionalization (e.g., amination). | Enables indirect and regioselective synthesis of substituted naphthyridines. | nih.govresearchgate.net |

Identification of Unexplored Research Frontiers

Despite its utility, several research frontiers for this compound remain largely unexplored.

Systematic Biological Profiling: While numerous derivatives of 1,5-naphthyridine (B1222797) are explored for therapeutic applications, the intrinsic biological activity of this compound itself has not been systematically investigated. A comprehensive screening could reveal novel biological or pharmacological properties.

"Halogen Dance" Reactivity: The "halogen dance" reaction, a base-mediated intramolecular migration of a halogen, has been observed in other functionalized iodo-naphthyridine isomers. acs.org A detailed investigation into whether this compound can undergo this rearrangement could unlock novel pathways to previously inaccessible substitution patterns.

Direct Applications in Materials Science: The potential of this compound as a direct component in materials science, for instance as a heavy-atom-containing building block for phosphorescent materials or in the formation of halogen-bonded co-crystals, is an open field. researchgate.net Its derivatives are known to be useful in electronics, but the direct role of the iodinated precursor is less understood. mdpi.com

Green Synthesis Protocols: The development of more environmentally benign, efficient, and scalable one-pot syntheses for this compound, minimizing waste and avoiding harsh reagents, remains a significant and valuable research goal. tandfonline.com

Prospective Methodologies for Enhanced Synthesis and Functionalization

Future research will likely focus on more sophisticated and efficient methodologies for both the synthesis of the this compound core and its subsequent functionalization.

For synthesis, moving beyond classical methods like the Skraup or Friedländer reactions towards modern, catalyzed approaches is essential. nih.govmdpi.com The development of one-pot, metal-free strategies, similar to those being designed for related iodo-benzo[b] tandfonline.comnaphthyridines, could provide more sustainable and efficient access to the parent compound. tandfonline.com

For functionalization, the focus will be on expanding the toolkit of regioselective reactions.

Advanced Catalysis: While cobalt catalysis has proven effective, exploring a wider range of transition-metal catalysts (e.g., palladium, copper, nickel) could broaden the scope of accessible cross-coupling partners. acs.org Stepwise functionalization using orthogonal catalytic systems (e.g., successive palladium and cobalt catalysis) on di-halogenated precursors highlights the potential for intricate molecular design. acs.org

Regioselective Metalation: The use of modern, kinetically active bases such as TMP (2,2,6,6-tetramethylpiperidyl) metal bases allows for direct C-H activation at other positions on the naphthyridine ring. rsc.org This offers a powerful method to introduce additional functional groups, complementing the reactivity at the C3-position.

Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction parameters, enhance safety, and facilitate scalability for both the synthesis and derivatization of this compound.

| Methodology | Potential Advantage | Target Application |

| One-Pot Synthesis | Increased efficiency, reduced waste, cost-effective. | Scalable industrial production of this compound. |

| TMP-Metal Bases | High regioselectivity for C-H functionalization at positions other than C3. | Synthesis of poly-substituted 1,5-naphthyridine derivatives. |

| Orthogonal Catalysis | Stepwise, selective functionalization of multiple reactive sites. | Construction of complex, precisely designed molecules. |

Future Directions in Therapeutic Development and Material Science Applications of this compound Derivatives

The true potential of this compound is realized through its conversion into a vast array of derivatives with significant applications in medicine and materials science.

Therapeutic Development: The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry. Derivatives have shown promise in several therapeutic areas. mdpi.com Future work will focus on optimizing these leads for enhanced potency, selectivity, and pharmacokinetic properties.

Oncology and Fibrosis: Derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key target in fibrosis and cancer. nih.govgoogle.com Future research will aim to refine these inhibitors to achieve clinical candidacy.

Neurodegenerative Diseases: Naphthyridine-based molecules are being developed as potential Positron Emission Tomography (PET) tracers for imaging tau protein aggregates in Alzheimer's disease. researchgate.net The next steps involve clinical validation and the development of second-generation tracers with improved brain uptake and target selectivity.

Infectious Diseases: The scaffold has been used to develop novel anti-Ebola virus agents and antibacterial compounds. mdpi.commdpi.com The continued exploration of new derivatives is a promising avenue for combating drug-resistant pathogens.

Material Science Applications: The electron-deficient nature of the 1,5-naphthyridine ring system makes its derivatives highly attractive for applications in organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Functionalized 1,5-naphthyridines have been synthesized and characterized as highly fluorescent materials. acs.org Specifically, 4,8-substituted derivatives show potential as blue-emitting materials, as well as electron-transport and hole-injecting materials, which are critical components for high-efficiency OLEDs. scispace.com

Organic Semiconductors: The development of π-extended naphthyridine systems is a key research direction. researchgate.net These larger, conjugated molecules are being investigated for their semiconductor properties for potential use in organic field-effect transistors (OFETs) and organic solar cells. mdpi.com

Sensors and Probes: The fluorescence of some naphthyridine derivatives is sensitive to their environment (solvatochromism), suggesting their potential development as chemical sensors or biological probes. acs.org

The continued exploration of synthetic methodologies involving this compound will undoubtedly fuel further discoveries in both the life sciences and material sciences, cementing the importance of this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-1,5-naphthyridine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves direct iodination of 1,5-naphthyridine using iodine and oxidizing agents (e.g., H₂O₂ or NaOCl) under controlled temperatures (50–80°C). Critical parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to iodine), solvent choice (polar aprotic solvents like DMF), and reaction duration (6–12 hours) . For scale-up, continuous flow reactors improve efficiency by maintaining precise temperature and mixing .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥98% purity threshold) are standard .

Q. How does the iodine substituent influence the electronic properties of this compound compared to other halogens?

- The iodine atom’s larger atomic radius and polarizability enhance electrophilic substitution reactivity, making it more susceptible to cross-coupling reactions (e.g., Suzuki-Miyaura) than chloro or bromo analogs. Density functional theory (DFT) calculations show a reduced LUMO energy (-1.8 eV vs. -1.5 eV for bromo derivatives), facilitating nucleophilic attack . UV-Vis spectra reveal redshifted absorption maxima (Δλ = ~15 nm vs. chloro derivatives) due to enhanced π-conjugation .

Q. What safety protocols are essential for handling this compound in the lab?

- Storage : Protect from light in airtight containers under inert gas (N₂/Ar) at 2–8°C. Incompatible with strong oxidizers (e.g., KMnO₄) .

- Exposure Mitigation : Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency measures:

- Inhalation: Immediate fresh air exposure; seek medical attention if respiratory distress occurs .

- Skin contact: Wash with soap/water for 15 minutes; monitor for irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Analysis : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 μM against E. coli) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to enhance DNA gyrase inhibition (e.g., 10-fold increase in potency vs. parent compound) .

Q. What advanced techniques validate this compound’s interaction with biological targets?

- Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/Kd) to enzymes like topoisomerase II (reported Kd = 0.8–1.2 μM) .

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify halogen-bonding interactions between iodine and Thr123 residues .

- Cellular Assays : Flow cytometry to assess apoptosis induction (e.g., 20–30% increase in Annexin V+ cells at 10 μM) .

Q. How do solvent and catalyst systems optimize this compound’s utility in metal-catalyzed cross-coupling?

- Palladium Catalysis : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) for Suzuki couplings, achieving >90% yield with aryl boronic acids. Alternative ligands (e.g., XPhos) reduce homocoupling byproducts .

- Copper-Mediated Reactions : Ullmann-type couplings with CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C enable C–N bond formation (75–85% yield) .

Q. What analytical strategies distinguish regioisomeric byproducts in this compound synthesis?

- LC-MS/MS : Monitor for m/z 285.94 ([M+H]⁺) and characteristic fragment ions (e.g., m/z 157.02 for deiodinated species).

- 2D NMR : NOESY correlations differentiate position 3 vs. 8 iodination (e.g., H-4 coupling with iodine in 3-substituted isomers) .

Key Recommendations for Researchers

- Prioritize microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours) .

- Use computational tools (e.g., AutoDock Vina) to predict binding modes before in vitro testing .

- Validate purity rigorously via orthogonal methods (e.g., NMR + HPLC) to avoid confounding bioassay results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.